Viscic acid
Description
Viscic acid is a eudesmane-type sesquiterpene first isolated from the trunk bark of Nectandra cissiflora (Lauraceae family) . Structurally, it belongs to the eudesmane class, characterized by a bicyclic framework with specific functional groups. Its molecular structure was elucidated using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, with corrections to previously reported chemical shifts and novel ¹³C NMR assignments . Unlike other eudesmane derivatives, this compound lacks significant antiproliferative or antimicrobial activity, as evidenced by high half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values in vitro .
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[(2R,4aS,7R)-7-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11-13,16H,1-2,4-8H2,3H3,(H,17,18)/t11-,12?,13-,15+/m1/s1 |
InChI Key |
GQDFYCPPHMEHJL-AEAWKSJYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](CC1C(=C)[C@@H](CC2)O)C(=C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Viscic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . These methods typically start with an organic halogen compound, which is then converted into the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of carboxylic acids like this compound often involves large-scale chemical reactions under controlled conditions. The specific details of the industrial production methods for this compound are not widely documented, but they likely involve similar principles to those used in laboratory synthesis, scaled up for mass production .
Chemical Reactions Analysis
Types of Reactions
Viscic acid, like other carboxylic acids, can undergo a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary widely. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
Viscic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of viscic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Viscic acid shares its eudesmane core with several sesquiterpenes isolated from natural sources. Key structural analogues include:
Key Insight : Functional group modifications (e.g., carboxylation, oxidation) in eudesmane derivatives significantly alter their bioactivity. For example, costic acid’s carboxylic acid group may enhance solubility, while this compound’s lack of polar groups contributes to its low bioavailability .
Table 1: Antiproliferative Activity (IC₅₀, µg/mL)
| Compound | MCF-7 (Breast Cancer) | Hep-2 (Laryngeal Cancer) | Vero (Normal Cells) |
|---|---|---|---|
| This compound | >150 | >150 | >150 |
| Hispidulin | 10.35 ± 1.85 | 19.50 ± 1.06 | 105.48 ± 2.35 |
| Nepetin | 5.87 ± 1.36 | 11.33 ± 0.98 | 103.54 ± 2.82 |
| Vincristine sulfate* | 10.03 ± 1.34 | >90 | >90 |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
|---|---|---|---|
| This compound | >250 | >250 | >250 |
| Tetracycline | 125 | 150 | 4 |
| Penicillin G | >250 | 125 | >250 |
Key Findings :
- This compound exhibits negligible cytotoxicity and antimicrobial activity compared to structurally distinct compounds like hispidulin (flavonoid) and standard antibiotics (tetracycline) .
- The lack of conjugated double bonds or hydroxyl/methoxy groups in this compound’s structure may explain its low bioactivity, as these features are critical for membrane interaction in flavonoids like hispidulin .
Methodological Considerations
- Isolation and Characterization : this compound was isolated using chromatographic techniques (HPLC-DAD) and validated via NMR spectroscopy .
- Bioactivity Assays : Antiproliferative and antimicrobial activities were tested using fibroblast skin cell models and microbial strains, respectively, with statistical analysis performed via Duncan tests (p < 0.05) .
Biological Activity
Viscic acid, a compound derived from Inula viscosa, has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological effects of this compound, focusing on its antiproliferative, antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Composition and Sources
This compound is primarily extracted from the plant Inula viscosa, commonly known as the sticky fleabane. This plant is recognized for its rich phytochemical profile, including flavonoids, phenolic acids, and terpenoids that contribute to its biological activities .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The MTT assay has been employed to assess cell viability, revealing significant cytotoxicity in several human cancer cell lines.
Case Study: Antiproliferative Effects
A study conducted on Inula viscosa extracts demonstrated the following IC50 values for different compounds:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Nepetin | MCF-7 | 5.87 |
| 3-O-Methylquercetin | Hep-2 | 26.12 |
| 3,3'-Di-O-Methylquercetin | Vero | >150 |
These results indicate that nepetin exhibits the highest potency against breast cancer cells (MCF-7), while the methylated quercetins show selective activity against Hep-2 cells with limited toxicity towards normal cells (Vero) .
Antimicrobial Activity
This compound also displays notable antimicrobial properties. The microdilution method was utilized to evaluate its efficacy against various bacterial strains.
Antimicrobial Efficacy Data
The minimum inhibitory concentration (MIC) values for this compound derivatives against selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus cereus | 62.5 |
| Salmonella typhimurium | 125 |
These findings suggest that compounds derived from Inula viscosa can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH and ABTS radical scavenging assays. The results indicate that extracts from Inula viscosa possess significant antioxidant activity, contributing to their protective effects against oxidative stress.
Antioxidant Activity Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45.0 |
| ABTS Scavenging | 30.0 |
These results underscore the importance of this compound as a natural antioxidant agent that can mitigate oxidative damage in biological systems .
Anti-inflammatory Properties
This compound has also been reported to exhibit anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory activity is attributed to the modulation of signaling pathways related to cytokine production and the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may be beneficial in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
